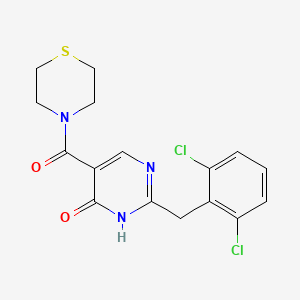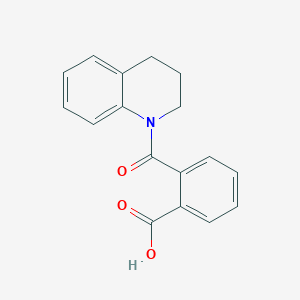![molecular formula C20H27N5O B5555014 6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)
6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" belongs to a class of organic molecules featuring complex arrangements of nitrogen-containing rings (pyrimidinamine) and a piperazine moiety. These structures are of interest due to their potential biological activities and applications in pharmaceuticals.
Synthesis Analysis
The synthesis of complex molecules like "6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" often involves multi-step reactions, including nucleophilic substitution and cyclization. For example, the synthesis of related pyrimidin-4-one derivatives involves nucleophilic substitution reactions followed by refinement steps to achieve the desired structural specificity (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by X-ray crystallography, revealing configurations that influence their biological interactions. For instance, the molecular and crystal structures of related compounds have been described, providing insights into their three-dimensional arrangements and potential for interaction with biological targets (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds with pyrimidinamine and piperazine structures participate in a variety of chemical reactions, including substitutions and ring closures, which are fundamental for synthesizing derivatives with potential therapeutic uses. The reactivity can be tailored by substituents on the aromatic rings and the piperazine nitrogen atoms.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, depend on the specific substituents and overall molecular structure. These properties are crucial for determining the compound's suitability for pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with various reagents, are influenced by the presence of functional groups. For example, the piperazine moiety can act as a base, participating in hydrogen bonding and affecting the compound's solubility and stability.
References:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds similar to "6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. A series of new derivatives were evaluated using the MTT assay method against four human cancer cell lines, showing good activity on all cell lines except one. Among these, specific compounds demonstrated potential as anticancer agents, warranting further research in this area (Mallesha et al., 2012).
Heterocyclic Synthesis
Research has explored the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating applications in developing new antimicrobial agents. These studies involve the creation of thiazolidinones and thiazolopyrimidines, highlighting the versatility of these compounds in synthesizing a range of heterocyclic derivatives with potential antimicrobial properties (Patel et al., 2012).
Molecular Structure Analysis
The crystal and molecular structures of compounds related to "6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" have been described, providing insights into their geometric and electronic properties. These analyses contribute to a better understanding of the structural characteristics crucial for their biological activity and potential applications in medicinal chemistry (Karczmarzyk & Malinka, 2004).
Synthesis and Evaluation of Analogues
Further research has focused on synthesizing analogues of this compound and evaluating their biological activities, such as anti-inflammatory and analgesic properties. These studies contribute to the development of new therapeutic agents based on modifying the core structure to enhance biological efficacy and selectivity (Abu‐Hashem et al., 2020).
Drug Discovery and Development
The synthesis and biological evaluation of derivatives have been crucial in the discovery of new drugs. For instance, derivatives have been identified as selective alpha 1-adrenoceptor antagonists, demonstrating the potential of these compounds in developing therapies for conditions related to the lower urinary tract (Elworthy et al., 1997).
Eigenschaften
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14-6-7-17(12-15(14)2)20(26)25-10-8-24(9-11-25)19-13-18(23(4)5)21-16(3)22-19/h6-7,12-13H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEOENSWFITFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5554949.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)
![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)
![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)
![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)


![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)